3-acetyl-2-[(2,5-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one
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Overview
Description
3-ACETYL-2-(2,5-DIMETHOXYANILINO)-6-METHYL-4H-PYRAN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom The compound also features an anilino group, which is a derivative of aniline, and two methoxy groups attached to the aromatic ring
Preparation Methods
The synthesis of 3-ACETYL-2-(2,5-DIMETHOXYANILINO)-6-METHYL-4H-PYRAN-4-ONE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the pyran ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
3-ACETYL-2-(2,5-DIMETHOXYANILINO)-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The methoxy groups and the anilino group can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
3-ACETYL-2-(2,5-DIMETHOXYANILINO)-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and bacterial infections are involved.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-ACETYL-2-(2,5-DIMETHOXYANILINO)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells. Its antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
3-ACETYL-2-(2,5-DIMETHOXYANILINO)-6-METHYL-4H-PYRAN-4-ONE can be compared with other similar compounds, such as:
2,3-Dimethoxybenzamides: These compounds share the methoxy groups and anilino group but differ in the structure of the heterocyclic ring.
3-Acetoxy-2-methylbenzamides: These compounds have similar functional groups but differ in the position and nature of the substituents on the aromatic ring.
Chalcones: These compounds have a similar aromatic structure but differ in the presence of the pyran ring.
The uniqueness of 3-ACETYL-2-(2,5-DIMETHOXYANILINO)-6-METHYL-4H-PYRAN-4-ONE lies in its specific combination of functional groups and the presence of the pyran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO5 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-acetyl-2-(2,5-dimethoxyanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C16H17NO5/c1-9-7-13(19)15(10(2)18)16(22-9)17-12-8-11(20-3)5-6-14(12)21-4/h5-8,17H,1-4H3 |
InChI Key |
GXWAGIILOOLFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=C(C=CC(=C2)OC)OC)C(=O)C |
Origin of Product |
United States |
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